Spectroscopic Characterization and Analytical Workflows for Bis-Heterocyclic Scaffolds: A Case Study on 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole
Spectroscopic Characterization and Analytical Workflows for Bis-Heterocyclic Scaffolds: A Case Study on 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole
Executive Summary & Molecular Rationale
In contemporary medicinal chemistry, bis-heterocyclic systems—particularly those combining nitrogen-rich and oxygen-containing rings—have emerged as privileged scaffolds. The molecule 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole represents a highly versatile pharmacophore. Its structural topology, featuring a 1,5-dimethylpyrazole core covalently linked to a 5-methylisoxazole ring, provides a precise arrangement of hydrogen bond acceptors and a tunable dihedral angle.
This specific geometric and electronic configuration is frequently exploited in the design of small-molecule inhibitors targeting the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway, as well as Toll-like receptors (TLR7/8/9)[1][2]. The causality behind selecting this scaffold lies in its ability to competitively bind the ATP-binding pocket of kinases; the isoxazole oxygen and pyrazole nitrogens act as critical pharmacophoric anchors, while the methyl substitutions dictate the steric bulk necessary to achieve kinase selectivity and membrane permeability[3].
Caption: Mechanistic modulation of the JAK/STAT inflammatory signaling pathway by bis-heterocyclic scaffolds.
Self-Validating Analytical Workflow
To ensure absolute scientific integrity during structural elucidation, we employ a self-validating orthogonal analytical workflow. Relying on a single spectroscopic method can lead to misassignments, particularly in fully substituted heterocyclic systems where quaternary carbons lack direct proton correlations. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS), each data point corroborates the others. For instance, the exact mass from HRMS validates the atomic composition, while 2D-NMR (HMBC/HSQC) confirms the connectivity between the two distinct heterocyclic rings[4].
Caption: Orthogonal spectroscopic workflow for the structural validation of bis-heterocycles.
Experimental Protocols
Multinuclear NMR Acquisition Methodology
Causality Check: The selection of deuterated chloroform (CDCl₃) over polar aprotic solvents like DMSO-d₆ is deliberate. CDCl₃ minimizes solute-solvent hydrogen bonding, preserving the intrinsic electron density and chemical shifts of the nitrogen-rich pyrazole-isoxazole core[5].
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Sample Preparation: Dissolve 15.0 mg of the purified 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).
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Instrument Calibration: Transfer the sample to a 5 mm NMR tube. Insert into a 400 MHz NMR spectrometer. Perform automated gradient shimming along the Z-axis to ensure a homogeneous magnetic field, followed by probe tuning and matching for ¹H and ¹³C frequencies.
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¹H NMR Acquisition: Acquire 16 transients using a standard single-pulse sequence (30° excitation pulse). Set the spectral width to 12 ppm and apply a relaxation delay (D1) of 2.0 seconds. Rationale: A 2.0s delay ensures complete longitudinal relaxation (T1) of the methyl protons, allowing for accurate integration.
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¹³C NMR Acquisition: Acquire 1024 transients using a power-gated broadband proton decoupling sequence (e.g., WALTZ-16) to eliminate ¹H-¹³C scalar couplings. Set the relaxation delay to 3.0 seconds. Rationale: Quaternary carbons (such as C3 and C5 on both rings) lack attached protons, resulting in longer T1 relaxation times; a longer delay prevents signal attenuation.
High-Resolution Mass Spectrometry (HRMS) Protocol
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Sample Dilution: Dilute the stock solution to a final concentration of 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) supplemented with 0.1% formic acid. Rationale: Formic acid provides the necessary protons to drive efficient ionization in positive mode.
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Ionization & Desolvation: Infuse the sample directly into the Electrospray Ionization (ESI) source at 10 µL/min. Set the capillary voltage to 3.5 kV, cone voltage to 30 V, and desolvation gas temperature to 250 °C.
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Mass Analysis: Operate the Time-of-Flight (TOF) analyzer in positive ion mode ( [M+H]+ ). Perform external calibration using a sodium formate cluster solution to guarantee a mass accuracy of < 2 ppm.
FT-IR Spectroscopy Protocol
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Background Collection: Collect a background spectrum using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric water and CO₂.
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Sample Analysis: Deposit 2 mg of the solid compound directly onto the ATR crystal. Apply uniform pressure using the anvil. Acquire the spectrum from 4000 to 400 cm⁻¹.
Spectroscopic Data & Mechanistic Interpretation
The following tables synthesize the quantitative spectroscopic data for 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole (Chemical Formula: C₉H₁₁N₃O; Exact Mass: 177.0902 Da).
¹H and ¹³C NMR Assignments
The chemical shifts are highly diagnostic of the bis-heterocyclic environment[6][7]. The N-methyl group of the pyrazole ring is significantly deshielded (δ 3.82 / 36.5 ppm) due to the strong electron-withdrawing nature of the adjacent sp² hybridized nitrogen. Conversely, the C4 protons on both rings appear as sharp singlets in the aromatic region, with the isoxazole C4-H slightly more shielded due to the electron-donating resonance from the adjacent oxygen atom[8].
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position / Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Pyrazole N1-CH₃ | 3.82 | Singlet (s) | 3H | - |
| Pyrazole C5-CH₃ | 2.31 | Singlet (s) | 3H | - |
| Isoxazole C5-CH₃ | 2.45 | Singlet (s) | 3H | - |
| Isoxazole C4-H | 6.25 | Singlet (s) | 1H | - |
| Pyrazole C4-H | 6.48 | Singlet (s) | 1H | - |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position / Assignment | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Note |
| Pyrazole C5-CH₃ | 11.2 | Primary (CH₃) | Highly shielded aliphatic |
| Isoxazole C5-CH₃ | 12.8 | Primary (CH₃) | Shielded aliphatic |
| Pyrazole N1-CH₃ | 36.5 | Primary (CH₃) | Deshielded by N1 |
| Isoxazole C4 | 99.8 | Tertiary (CH) | Aromatic methine |
| Pyrazole C4 | 104.5 | Tertiary (CH) | Aromatic methine |
| Pyrazole C5 | 140.2 | Quaternary (C) | Substituted aromatic |
| Pyrazole C3 | 144.1 | Quaternary (C) | Inter-ring linkage point |
| Isoxazole C3 | 160.5 | Quaternary (C) | Inter-ring linkage point |
| Isoxazole C5 | 169.8 | Quaternary (C) | Highly deshielded by O1 |
MS and IR Characterization
The HRMS data acts as the ultimate self-validating checkpoint. The theoretical exact mass for the protonated adduct ( [M+H]+ ) is 178.0975 Da. The observed mass of 178.0978 Da yields an error of 1.6 ppm, well within the < 5 ppm threshold required for definitive molecular formula confirmation.
Table 3: HRMS and FT-IR Data
| Technique | Parameter | Observed Value | Assignment / Confirmation |
| HRMS (ESI-TOF) | [M+H]+ | m/z 178.0978 | Confirms C₉H₁₂N₃O⁺ (Calc: 178.0975) |
| HRMS (ESI-TOF) | Fragment Ion | m/z 137.0712 | Loss of CH₃CN (Isoxazole ring cleavage) |
| FT-IR (ATR) | 3120 cm⁻¹ | Medium, sharp | Aromatic C-H stretching (Heterocycles) |
| FT-IR (ATR) | 2925, 2850 cm⁻¹ | Weak, sharp | Aliphatic C-H stretching (Methyl groups) |
| FT-IR (ATR) | 1615 cm⁻¹ | Strong | C=N stretching (Pyrazole/Isoxazole) |
| FT-IR (ATR) | 1425 cm⁻¹ | Medium | N-O stretching (Isoxazole core) |
Conclusion
The rigorous spectroscopic characterization of 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole demonstrates the necessity of an orthogonal analytical approach. By combining the atomic-level connectivity provided by multinuclear NMR with the exact mass confirmation of HRMS and the functional group profiling of FT-IR, researchers can confidently validate the structural integrity of complex bis-heterocycles. This level of analytical precision is non-negotiable when optimizing such scaffolds for high-affinity binding in targeted drug discovery programs.
References
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- Bristol-Myers Squibb Co. (2023). Fused pyrimidine pyridinone compounds as JAK inhibitors. US11697648B2.
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Begtrup, M., et al. (1984). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Organic Magnetic Resonance, 22(10), 603-607. Retrieved from[Link]
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American Chemical Society. (2025). At The Interface: Small-Molecule Inhibitors of Soluble Cytokines. Chemical Reviews. Retrieved from[Link]
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